molecular formula C10H13NOS B8549818 p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol

p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol

Cat. No.: B8549818
M. Wt: 195.28 g/mol
InChI Key: QFAWGKVIIUVJOJ-UHFFFAOYSA-N
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Description

P-(tetrahydro-4H-1,4-thiazin-4-yl)phenol is a useful research compound. Its molecular formula is C10H13NOS and its molecular weight is 195.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

4-thiomorpholin-4-ylphenol

InChI

InChI=1S/C10H13NOS/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h1-4,12H,5-8H2

InChI Key

QFAWGKVIIUVJOJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(aa) A mixture of 99 g of hydroquinone, 13.5 g of copper(I) chloride and 180 ml of thiomorpholine is heated to boiling under reflux under argon for 47 hours. After cooling, the mixture is partitioned between 1N sodium hydroxide solution and dichloromethane, the sodium hydroxide extract is adjusted to about pH 1 with concentrated hydrochloric acid while cooling with ice and then partitioned between 0.1N hydrochloric acid and dichloromethane which contains 10% alcohol. The acidic extracts are adjusted to about pH 6 with 50 percent sodium hydroxide solution while cooling with ice and thereafter extracted in each case three times with dichloromethane which contains 10% alcohol as well as dichloromethane which contains 20% alcohol. The material obtained is distilled in a bulb-tube at 180° and 0.01 Torr and then recrystallized from methanol/ether. p-(Tetra-hydro-4H-1,4-thiazin-4-yl)phenol of melting point 156°-158° is obtained.
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
copper(I) chloride
Quantity
13.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2.34 g of 4-(p-aminophenyl)-tetrahydro-4H-1,4-thiazine are dissolved in 12 ml of 35 percent sulfuric acid, 12 g of ice are added thereto, a cold solution of 1.05 g of sodium nitrite in 12 ml of water is then slowly introduced under the surface and the mixture is stirred for 5 minutes at about 0°. Thereafter, there are added 60 mg of urea, a solution of 144 g of copper(II) nitrate trihydrate in 420 ml of water and finally while stirring vigorously 1.59 g of copper(I) oxide. The mixture is stirred for 5 minutes, adjusted to about pH 6 with sodium hydroxide solution and extracted three times with 600 ml of dichloromethane each time and once with 600 ml of dichloromethane/ethanol (4:1). The organic phases are washed twice with 300 ml of water each time, dried over sodium sulfate and evaporated. The crude product is chromatographed on 400 g of silica gel with dichloromethane which contains 5% acetone. The material obtained is recrystallized from dichloromethane/methanol/ether, whereby there is obtained p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol of melting point 155°-157°.
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
420 mL
Type
solvent
Reaction Step Six
Quantity
144 g
Type
catalyst
Reaction Step Six
Quantity
1.59 g
Type
catalyst
Reaction Step Six

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